

Application Notes and Protocols for the Characterization of 4-amino-N-isopropylbenzenesulfonamide

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Compound of Interest

Compound Name: 4-amino-N-isopropylbenzenesulfonamide

Cat. No.: B185396

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These application notes provide a comprehensive overview of the key analytical techniques for the characterization of **4-amino-N-isopropylbenzenesulfonamide**. Detailed protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Fourier-Transform Infrared Spectroscopy (FTIR), and Nuclear Magnetic Resonance (NMR) spectroscopy are presented to ensure accurate identification, quantification, and structural elucidation of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the separation, identification, and quantification of **4-amino-N-isopropylbenzenesulfonamide**. A reversed-phase HPLC method with UV detection is a suitable approach for routine analysis.

Quantitative Data Summary

Parameter	Value	Reference
Column	C8 or C18, 250 mm x 4.6 mm, 5 μ m	[1]
Mobile Phase A	0.1% Formic Acid in Water	[1]
Mobile Phase B	Acetonitrile	[1]
Gradient	10% B to 90% B over 15 min	[1]
Flow Rate	1.0 mL/min	[1]
Column Temperature	30 °C	
Detection Wavelength	254 nm	
Injection Volume	10 μ L	
Expected Retention Time	~ 8-10 min (dependent on exact gradient and column)	

Experimental Protocol

1. Reagent and Sample Preparation:

- Mobile Phase A: Add 1 mL of formic acid to 1 L of HPLC-grade water and mix thoroughly.
- Mobile Phase B: Use HPLC-grade acetonitrile.
- Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of **4-amino-N-isopropylbenzenesulfonamide** reference standard and dissolve it in 10 mL of methanol.
- Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 μ g/mL).
- Sample Preparation: Dissolve the sample containing **4-amino-N-isopropylbenzenesulfonamide** in methanol to an estimated concentration within the calibration range. Filter the sample through a 0.45 μ m syringe filter before injection.

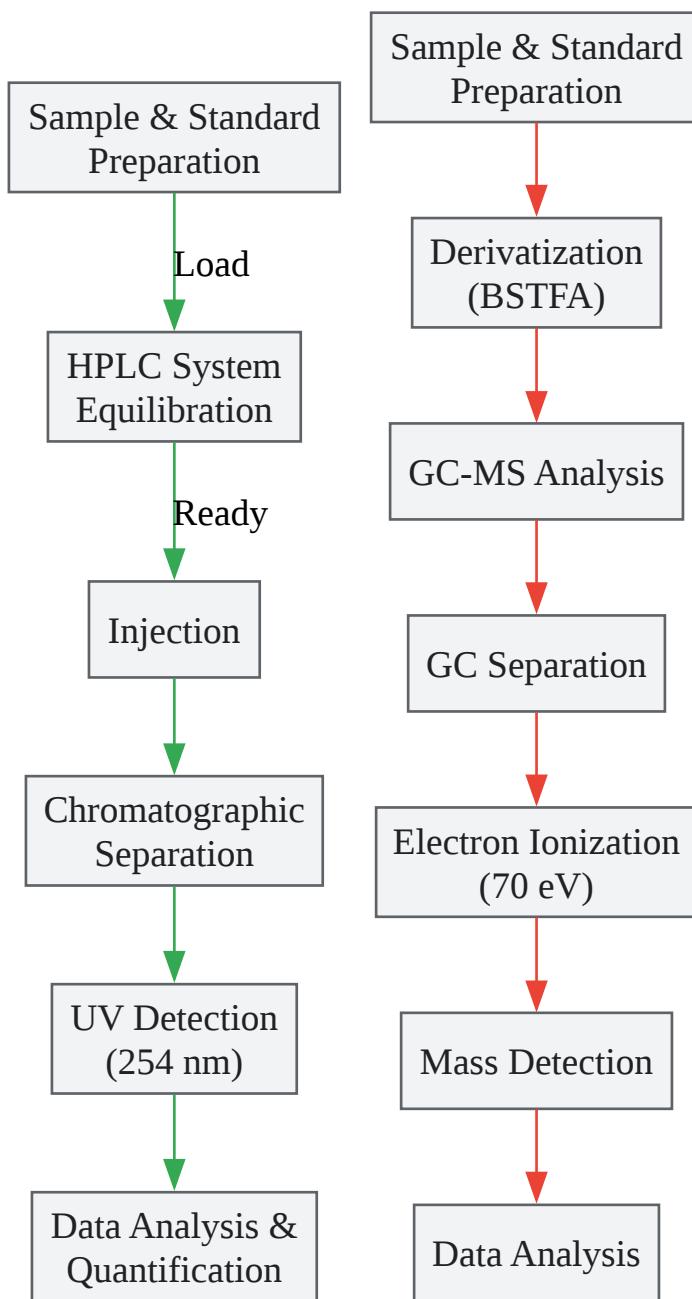
2. HPLC System Setup and Operation:

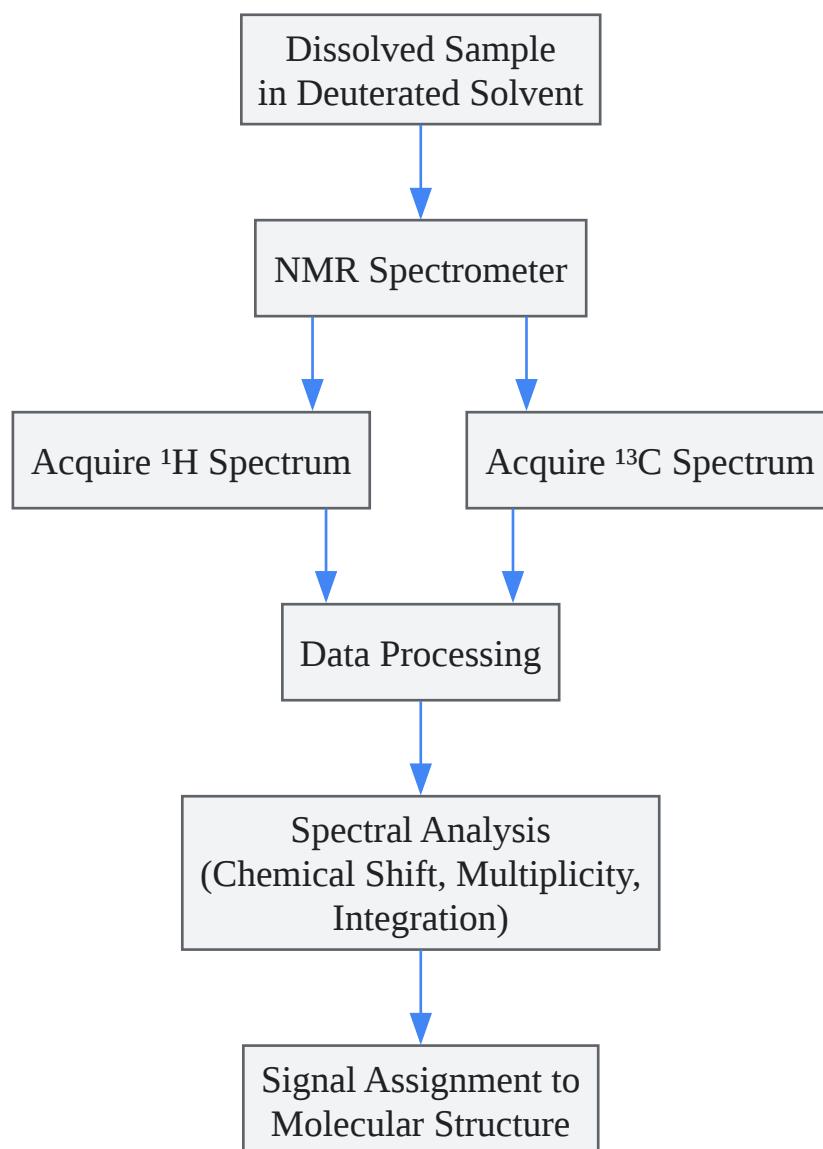
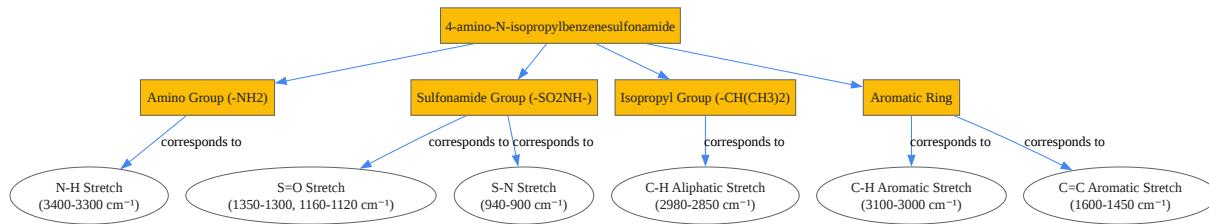
- Equilibrate the HPLC system with the initial mobile phase composition (90% A, 10% B) for at least 30 minutes or until a stable baseline is achieved.
- Set the column temperature to 30 °C.
- Set the UV detector to a wavelength of 254 nm.
- Inject the prepared standard and sample solutions.

3. Data Analysis:

- Identify the peak corresponding to **4-amino-N-isopropylbenzenesulfonamide** based on its retention time compared to the standard.
- Generate a calibration curve by plotting the peak area of the standards against their known concentrations.
- Determine the concentration of **4-amino-N-isopropylbenzenesulfonamide** in the sample by interpolating its peak area on the calibration curve.

Experimental Workflow





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References

- 1. scbt.com [scbt.com]
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